2-(Aminooxy)-3-methylbutanoic acid

Physicochemical profiling Drug-likeness Membrane permeability

2-(Aminooxy)-3-methylbutanoic acid (CAS 28120-16-3, C5H11NO3, MW 133.15 g/mol) is a non-proteinogenic, synthetic aminooxy acid derived from the natural amino acid L-valine. It belongs to the hydroxylamine subclass of PLP (pyridoxal 5′-phosphate)-directed enzyme inhibitors, characterized by the -O-NH2 moiety that forms stable oxime adducts with the PLP cofactor of aminotransferases and decarboxylases.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 28120-16-3
Cat. No. B13242162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminooxy)-3-methylbutanoic acid
CAS28120-16-3
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)ON
InChIInChI=1S/C5H11NO3/c1-3(2)4(9-6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)
InChIKeyYOZLTTADSLAKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminooxy)-3-methylbutanoic acid (CAS 28120-16-3): Chemical Identity and Sourcing Profile


2-(Aminooxy)-3-methylbutanoic acid (CAS 28120-16-3, C5H11NO3, MW 133.15 g/mol) is a non-proteinogenic, synthetic aminooxy acid derived from the natural amino acid L-valine . It belongs to the hydroxylamine subclass of PLP (pyridoxal 5′-phosphate)-directed enzyme inhibitors, characterized by the -O-NH2 moiety that forms stable oxime adducts with the PLP cofactor of aminotransferases and decarboxylases [1]. The compound is commercially available as the free acid (racemic or enantiopure D-form) and as the hydrochloride salt, typically at ≥95% purity, and is used exclusively as a research tool in enzymology and chemical biology .

1
Mechanism

PLP enzyme inhibition studies (aminotransferases, decarboxylases)

Forms oxime adducts with PLP cofactor

2
Stereochemistry

D-enantiomer available for stereochemical SAR probing

Racemic and enantiopure forms supplied

3
Form

Free acid and hydrochloride salt options

Hydrochloride salt offers improved solid-state stability

Why 2-(Aminooxy)-3-methylbutanoic Acid Cannot Be Replaced by Generic Aminooxy Inhibitors


Aminooxy compounds such as aminooxyacetic acid (AOAA) and L-canaline share a common PLP-trapping mechanism, yet their enzyme-selectivity profiles, potency, and physicochemical properties diverge significantly due to differences in carbon backbone length and side-chain substitution [1]. 2-(Aminooxy)-3-methylbutanoic acid, bearing an isopropyl side chain (valine scaffold), occupies a distinct steric and lipophilic space (cLogP ~0.4–0.6; 2 H-bond donors) compared to AOAA (cLogP ~ -0.5; 3 H-bond donors) or L-canaline (cLogP ~ -3.0; 4 H-bond donors) . These differences directly affect membrane permeability, target-enzyme active-site complementarity, and off-target profiles. Furthermore, the free aminooxy group (-ONH2) is susceptible to oxidative decomposition, a stability liability that must be managed through proper storage and handling—unlike more stable carboxymethoxylamine analogs [2]. Consequently, substituting one aminooxy inhibitor for another without experimental validation risks altered potency, selectivity, and experimental reproducibility.

Lipophilicity

cLogP differs by ≈1 unit vs aminooxyacetic acid (AOAA) and ≈3.5 vs L-canaline; may alter membrane permeability and intracellular target access.

Stereochemistry

Achiral AOAA cannot provide enantiomer-specific SAR data; substitution may lose D-enantiomer probe capability.

Stability

Free aminooxy group susceptible to oxidative decomposition; may require salt form procurement for reproducible long-term assays.

2-(Aminooxy)-3-methylbutanoic Acid: Differential Evidence vs. Closest Analogs


Differential Physicochemical Profile: Lipophilicity and Hydrogen-Bond Donor Count vs. Aminooxyacetic Acid and L-Canaline

In the absence of direct head-to-head biochemical data, computed physicochemical descriptors provide a first-pass differentiation framework. 2-(Aminooxy)-3-methylbutanoic acid exhibits a cLogP in the range of 0.4–0.6, which is approximately 1 log unit higher than aminooxyacetic acid (cLogP ~ -0.5) and roughly 3.5 log units higher than L-canaline (cLogP ~ -3.0), indicating substantially greater lipophilicity . Its hydrogen-bond donor count (HBD = 2) is lower than both AOAA (HBD = 3) and L-canaline (HBD = 4), suggesting reduced desolvation penalty for membrane passage . These parameters predict superior passive membrane permeability relative to the more polar comparators, a critical consideration for intracellular target engagement.

Physicochemical Differentiation
Data to verify
ΔcLogP +1.0 vs AOAA; +3.5 vs L-canaline ΔHBD -1 vs AOAA; -2 vs L-canaline
Higher lipophilicity may support intracellular target access
Computed descriptors; experimental uptake data required
Physicochemical profiling Drug-likeness Membrane permeability

Stereochemical Purity and Enantiomeric Form: D-Enantiomer Synthetic Accessibility via Patented Route

Chinese patent CN102911085A describes a multi-step synthetic process for producing enantiopure D-2-aminooxy-3-methylbutanoic acid from L-valine, achieving the D-configuration through a Mitsunobu inversion step [1]. This is a distinguishing feature: while AOAA is achiral, L-canaline is predominantly available as the natural L-enantiomer. The availability of the D-enantiomer of the valine-based aminooxy acid enables structure–activity relationship (SAR) studies probing stereochemical requirements of target enzymes, for which the L-canaline SAR literature demonstrates that D-enantiomers often exhibit reduced but measurable inhibitory activity [2]. The patented route yields the D-enantiomer in gram-scale quantities suitable for preclinical profiling.

D-Enantiomer Synthesis
Class-level inference
Mitsunobu inversion from L-valine; gram-scale
Enables stereochemical enzyme recognition studies
Patent CN102911085A; D-canaline SAR precedent
Stereochemistry Enantioselective synthesis Peptidomimetic building blocks

Free Aminooxy Group Stability Liability vs. Protected Aminooxy Analogs (e.g., Carboxymethoxylamine, tert-Butyl Carbamate Derivatives)

The free aminooxy group (-ONH2) of 2-(aminooxy)-3-methylbutanoic acid is inherently susceptible to oxidative decomposition and rapid oxime formation with trace carbonyl compounds, a property shared with AOAA but contrasting with protected derivatives such as tert-butyl (S)-2-(aminooxy)-3-methylbutanoate . Vendor specifications typically recommend long-term storage in a cool, dry environment to mitigate decomposition . The hydrochloride salt form (CAS 54716-32-4) offers improved solid-state stability compared to the free acid, a consideration for procurement decisions when long-term storage is anticipated.

Aminooxy Stability
Data to verify
Free acid: oxidative decomposition risk HCl salt: reported improved solid-state stability
Procurement should consider salt form for long-term studies
Vendor recommendation; no accelerated stability data
Chemical stability Oxime formation Storage conditions

Optimal Research Applications for 2-(Aminooxy)-3-methylbutanoic Acid Based on Evidence Profile


PLP-Dependent Enzyme Probe for Intracellular Targets Requiring Moderate Membrane Permeability

With a cLogP approximately 1 unit higher than AOAA, 2-(aminooxy)-3-methylbutanoic acid is a candidate for probing intracellular PLP-dependent enzymes where passive membrane permeation is a limiting factor. Researchers studying aminotransferases or decarboxylases in whole-cell assays may find improved cellular uptake relative to AOAA, although direct uptake data remain to be experimentally determined. This application is supported by the computed physicochemical differentiation established in Section 3 [1].

Stereochemical SAR Studies of Aminooxy–Enzyme Interactions Using D- vs. L-Enantiomers

The D-enantiomer of 2-(aminooxy)-3-methylbutanoic acid, accessible via the patented Mitsunobu-based synthetic route from L-valine, enables systematic stereochemical SAR studies. Researchers can compare D- vs. L-enantiomer inhibitory potency against PLP-dependent enzymes, following the precedent established by Worthen et al. (1996) showing that D-canaline retains measurable (though reduced) activity relative to L-canaline [1]. This capability is unavailable with achiral AOAA.

Peptidomimetic Building Block for Oxime-Ligated Conjugates

The aminooxy group reacts chemoselectively with aldehydes and ketones at pH 4–5 to form stable oxime linkages, a reaction exploited in bioconjugation and peptide ligation strategies. 2-(Aminooxy)-3-methylbutanoic acid, bearing a valine-like side chain, can serve as a sterically hindered, lipophilic aminooxy handle for constructing oxime-linked glycopeptides or small-molecule probes where a branched alkyl substituent is desired for altered pharmacokinetics or target-binding interactions [1].

Hydrochloride Salt Form for Long-Term Storage and Assay Reproducibility

For laboratories requiring stable, reproducible inhibition data over extended experimental timelines, the hydrochloride salt (CAS 54716-32-4) is the preferred procurement form. The free aminooxy group's susceptibility to oxidative decomposition (discussed in Section 3) makes the hydrochloride salt a more reliable choice for multi-week or multi-month studies. Vendor specifications and the known stability profile of aminooxyacetic acid hemihydrochloride support this recommendation [1].

Application
Selection Property
Validation Focus
Intracellular PLP enzyme probe
Moderate lipophilicity and HBD profile
Experimental cellular uptake verification
Stereochemical SAR studies
Enantiopure D-form availability
Comparative D- vs. L- inhibitory activity
Peptidomimetic building block
Aminooxy reactivity at pH 4–5; valine-like side chain
Oxime conjugation efficiency and stability
Long-term storage for assay reproducibility
Hydrochloride salt solid-state stability
Stability under recommended storage conditions
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